molecular formula C23H21N3O4 B15129377 2-(1,3-Benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

2-(1,3-Benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

Cat. No.: B15129377
M. Wt: 403.4 g/mol
InChI Key: QGNIMKVVHAXCSK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazinopyridoindole class, characterized by a complex tetracyclic framework with fused benzodioxolyl and triazatetracyclo moieties. Its structure includes a 1,3-benzodioxole substituent at position 2, an ethyl group at position 6, and dual ketone functionalities at positions 4 and 7 (Figure 1). The stereochemistry and ring puckering, critical for biological activity, are defined by the bicyclic system’s fused rings and substituent orientations .

Evidence suggests its pharmacological role as a phosphodiesterase type-5 (PDE-5) inhibitor, akin to tadalafil, by inducing vasodilation and muscle relaxation via cyclic guanosine monophosphate (cGMP) potentiation . Synthetic routes typically involve multi-step heterocyclic condensations, with crystallographic validation using SHELX software to confirm stereochemical fidelity .

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

InChI

InChI=1S/C23H21N3O4/c1-2-25-11-20(27)26-17(23(25)28)10-15-14-5-3-4-6-16(14)24-21(15)22(26)13-7-8-18-19(9-13)30-12-29-18/h3-9,17,22,24H,2,10-12H2,1H3

InChI Key

QGNIMKVVHAXCSK-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Origin of Product

United States

Preparation Methods

The synthesis of 2-(1,3-Benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione typically involves multi-step reactions. These reactions often start with simpler precursors such as Tetrahydro-1H-benzo[b]azonin-2,7-dione The synthetic route may include steps like cyclization, oxidation, and functional group modifications under specific reaction conditions

Chemical Reactions Analysis

2-(1,3-Benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzodioxole ring are replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione has several scientific research applications:

    Chemistry: It is used to study the synthesis and reactivity of complex organic molecules, particularly those with multiple ring systems and stereocenters.

    Biology: Research into its biological activity includes exploring its potential as a pharmacological agent, given its structural similarity to known bioactive compounds.

    Medicine: The compound’s potential therapeutic applications are investigated, particularly in the development of new drugs with unique mechanisms of action.

    Industry: Although not widely used industrially, its derivatives may have applications in material science and the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Dynamics : The benzodioxolyl moiety enhances π-π stacking with PDE-5’s hydrophobic pocket, while ethyl substitution modulates off-target interactions .
  • Clinical Potential: Preclinical models indicate prolonged duration of action (>24 hours) vs. tadalafil, warranting further toxicological evaluation .

Q & A

Basic Research Questions

Q. How can researchers determine the molecular structure and stereochemistry of this compound?

  • Methodology :

  • X-ray crystallography : Resolve the absolute configuration using single-crystal diffraction data. Parameters like bond angles (e.g., C–C–Cl ≈ 119–120°), torsion angles, and unit cell dimensions (e.g., monoclinic systems with β ≈ 106–115°) are critical .
  • NMR spectroscopy : Assign proton and carbon signals using ¹H/¹³C NMR, focusing on aromatic regions (δ 6–8 ppm) and heterocyclic nitrogen environments. Compare with structurally similar compounds (e.g., benzodioxolyl derivatives) .
  • Computational validation : Optimize geometry using DFT calculations (B3LYP/6-31G* basis set) and compare with experimental data .

Q. What strategies are effective for synthesizing and purifying this compound?

  • Methodology :

  • Multi-step synthesis : Follow protocols for analogous triazatetracyclic systems, such as cyclocondensation of ethylenediamine derivatives with benzodioxolyl aldehydes under inert atmospheres .
  • Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and validate purity via HPLC (C18 column, UV detection at 254 nm). Monitor reaction progress with TLC (Rf ≈ 0.3–0.5 in hexane:Et₂O) .
  • Yield optimization : Adjust temperature (−10°C to 80°C) and solvent polarity (e.g., dry acetone vs. THF) to minimize side products .

Q. How can computational tools predict physicochemical properties and bioactivity?

  • Methodology :

  • QSAR modeling : Calculate LogD (≈1.2 at pH 7.4), polar surface area (≈105 Ų), and Lipinski parameters (molecular weight ≈403 g/mol, H-bond donors/acceptors ≈3/6) to assess drug-likeness .
  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs), focusing on π-π stacking between the benzodioxole ring and aromatic residues .
  • pKa prediction : Employ software like MarvinSuite to estimate acidic/basic sites (e.g., lactam NH groups, pKa ≈9.4) .

Advanced Research Questions

Q. How do stereochemical variations impact the compound’s biological activity and stability?

  • Methodology :

  • Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column) and evaluate activity differences in cellular assays (e.g., IC₅₀ in cancer cell lines) .
  • Stability studies : Monitor degradation under UV light, humidity, and oxidative conditions (e.g., H₂O₂) using LC-MS. Identify degradation products (e.g., ring-opened intermediates) .
  • Crystallographic analysis : Compare crystal packing of enantiomers to correlate stability with intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) .

Q. What mechanistic insights can be gained from kinetic and isotopic labeling studies?

  • Methodology :

  • Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track metabolic pathways via mass spectrometry .
  • Kinetic profiling : Use stopped-flow spectroscopy to measure reaction rates of key steps (e.g., lactam formation) under varying pH and temperature .
  • Computational dynamics : Perform MD simulations (AMBER force field) to study conformational flexibility and transition states .

Q. How can researchers resolve contradictory data in bioactivity or synthetic yield reports?

  • Methodology :

  • Orthogonal assays : Cross-validate bioactivity using SPR (binding affinity) and cell-based assays (e.g., apoptosis markers) to rule out false positives .
  • Batch analysis : Compare synthetic yields across labs via inter-laboratory studies, controlling for variables like solvent purity and catalyst lot .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and correlate reaction conditions with outcomes .

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